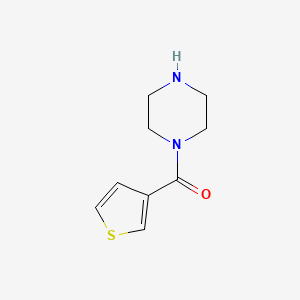

Piperazin-1-yl(thiophen-3-yl)methanone

説明

Structure

3D Structure

特性

IUPAC Name |

piperazin-1-yl(thiophen-3-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2OS/c12-9(8-1-6-13-7-8)11-4-2-10-3-5-11/h1,6-7,10H,2-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOTAZYHBTVLKFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C(=O)C2=CSC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80484844 | |

| Record name | 1-(thiophen-3-ylcarbonyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80484844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59939-74-1 | |

| Record name | 1-(thiophen-3-ylcarbonyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80484844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Spectroscopic and Crystallographic Characterization of Piperazin 1 Yl Thiophen 3 Yl Methanone and Its Derivatives

Advanced Spectroscopic Techniques for Structural Elucidation

The definitive structure of Piperazin-1-yl(thiophen-3-yl)methanone would be established using a combination of advanced spectroscopic techniques. These methods provide detailed information about the molecular framework, connectivity of atoms, and the nature of the functional groups present.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR would provide crucial information.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals corresponding to the protons of the piperazine (B1678402) ring and the thiophene (B33073) ring. The protons on the piperazine ring typically appear as multiplets in the aliphatic region of the spectrum. Protons adjacent to the nitrogen atoms would be deshielded and thus appear at a lower field. The thiophene ring protons would resonate in the aromatic region, with their chemical shifts and coupling patterns being characteristic of the 3-substituted thiophene system.

¹³C NMR: The carbon-13 NMR spectrum would complement the ¹H NMR data by showing signals for each unique carbon atom in the molecule. The carbonyl carbon of the methanone (B1245722) linker would be readily identifiable by its characteristic downfield chemical shift. The carbon atoms of the thiophene ring would appear in the aromatic region, while the piperazine carbons would be found in the aliphatic region.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are predicted values based on analogous compounds and may not represent actual experimental data.)

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Piperazine CH₂ (adjacent to N) | 3.5 - 3.8 | 45 - 55 |

| Piperazine CH₂ (distant from C=O) | 2.8 - 3.2 | 40 - 50 |

| Thiophene H2 | 7.8 - 8.2 | 130 - 135 |

| Thiophene H4 | 7.2 - 7.5 | 125 - 130 |

| Thiophene H5 | 7.4 - 7.7 | 128 - 132 |

| Carbonyl C=O | - | 165 - 175 |

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. For this compound, the IR spectrum would be expected to show characteristic absorption bands. A strong absorption band corresponding to the carbonyl (C=O) stretching of the amide group would be a prominent feature. Additionally, C-N stretching vibrations from the piperazine ring and C-H and C=C stretching vibrations from the thiophene ring would be observed.

Table 2: Expected IR Absorption Frequencies for this compound (Note: These are expected ranges based on known functional group absorptions.)

| Functional Group | Expected Absorption Range (cm⁻¹) |

| N-H Stretch (if present as a salt) | 3200 - 3500 |

| C-H Stretch (Aromatic) | 3000 - 3100 |

| C-H Stretch (Aliphatic) | 2850 - 3000 |

| C=O Stretch (Amide) | 1630 - 1680 |

| C=C Stretch (Thiophene) | 1400 - 1600 |

| C-N Stretch | 1000 - 1350 |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the mass spectrum would show a molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation pattern would likely involve the cleavage of the amide bond and the fragmentation of the piperazine and thiophene rings, providing further structural confirmation.

X-ray Crystallography for Conformation and Supramolecular Interactions

Single-crystal X-ray diffraction is the most powerful technique for determining the precise three-dimensional structure of a crystalline solid. If suitable crystals of this compound could be grown, X-ray crystallography would provide unambiguous information about its solid-state conformation, including bond lengths, bond angles, and torsional angles.

Furthermore, this technique would reveal the details of the supramolecular interactions, such as hydrogen bonding and π-π stacking, that govern the packing of the molecules in the crystal lattice. For instance, if the piperazine nitrogen is protonated (as in a hydrochloride salt), it could act as a hydrogen bond donor to the carbonyl oxygen of an adjacent molecule, leading to the formation of extended chains or networks. The thiophene rings could also participate in π-π stacking interactions.

Computational Chemistry and Molecular Modeling Investigations

Molecular Docking Simulations for Ligand-Target Interactions

No molecular docking studies for Piperazin-1-yl(thiophen-3-yl)methanone have been reported in the scientific literature. Such studies would theoretically be employed to predict the binding orientation and affinity of the compound within the active site of a protein target.

There is no available data describing the binding site of this compound with any biological target. Analysis of potential hydrogen bonds, hydrophobic interactions, or electrostatic interactions has not been performed.

Without docking studies or experimental assays, no predictions regarding the binding affinity (such as Ki or IC50 values) or selectivity of this compound for any specific target have been published.

Quantitative Structure-Activity Relationship (QSAR) Modeling

No QSAR models have been developed that include this compound. QSAR studies are used to correlate the chemical structure of compounds with their biological activity, but this requires a dataset of related molecules with known activities, which is not available for this specific compound series.

No predictive models for the biological activity of this compound have been derived or published.

As no QSAR studies have been conducted, the key molecular descriptors (e.g., electronic, steric, or hydrophobic properties) that might govern the activity of this compound have not been identified.

Conformational Analysis and Energy Landscape Studies of this compound

There are no published studies on the conformational analysis or energy landscape of this compound. Such research would provide insight into the molecule's preferred three-dimensional shapes, flexibility, and the energy barriers between different conformational states, which are crucial for understanding its interaction with biological targets.

Quantum Chemical Calculations for Electronic Properties and Reactivity

Quantum chemical calculations are a powerful tool for predicting the electronic behavior of molecules. These calculations can determine a range of properties that are crucial for understanding a compound's stability, reactivity, and potential for intermolecular interactions. Key parameters derived from these calculations typically include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy gap between HOMO and LUMO (the HOMO-LUMO gap) is a critical indicator of molecular stability; a larger gap generally implies higher stability and lower chemical reactivity.

Molecular Electrostatic Potential (MEP): An MEP map illustrates the charge distribution across a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This provides insight into how the molecule will interact with other charged or polar species.

Detailed Research Findings

A comprehensive search of scientific databases and computational chemistry literature did not yield specific studies that have published quantum chemical data for this compound. While studies on similar compounds, such as isomers with the thiophene (B33073) group attached at the 2-position, do exist, their electronic properties would differ due to the different substitution pattern on the thiophene ring.

Therefore, no specific data tables for HOMO-LUMO energies, global reactivity descriptors, or molecular electrostatic potential analysis for this compound can be provided at this time. The generation of such data would require a dedicated de novo computational study using appropriate quantum chemical software and methods.

Pre Clinical Pharmacological Investigations and Biological Evaluation of Piperazin 1 Yl Thiophen 3 Yl Methanone Analogues

Enzyme Inhibition Kinetics and Mechanisms (e.g., Acetylcholinesterase, Butyrylcholinesterase, Monoamine Oxidase-B)

Analogues of piperazin-1-yl(thiophen-3-yl)methanone have been extensively studied as inhibitors of enzymes implicated in neurodegenerative disorders.

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition:

Derivatives incorporating the piperazine (B1678402) and thiophene (B33073) moieties have demonstrated notable inhibitory activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical to the cholinergic hypothesis of Alzheimer's disease. For instance, a series of N,1-diphenyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide derivatives were evaluated, with compound 10 emerging as a potent AChE inhibitor with a Ki value of 19.88 ± 3.06 µM. mdpi.com In the same series, 1-phenyl-3-(thiophen-2-yl)-1H-pyrazole-5-ylmethanone (8 ) showed the highest inhibitory activity against BChE with a Ki of 13.72 ± 1.12 µM. mdpi.com

Another study on 2-furyl(4-{4-[(substituted)sulfonyl]benzyl}-1-piperazinyl)methanone derivatives found that compound 5h exhibited excellent inhibitory effects against both AChE and BChE, with IC50 values of 2.91 ± 0.001 µM and 4.35 ± 0.004 µM, respectively. nih.gov Furthermore, benzothiazole–piperazine hybrids have been developed as multifunctional ligands, with compound 12 from this class showing selective and uncompetitive inhibition against AChE with an IC50 of 2.31 μM. nih.gov

In a series of thiophene derivatives designed as analogues of the drug donepezil (B133215), 2-(2-(4-(4-Methoxyphenyl)piperazin-1-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide (IIId ) demonstrated 60% inhibition of AChE, which was more potent than the reference drug donepezil (40% inhibition) under the same conditions. researchgate.net

| Compound Class/Name | Target Enzyme | Inhibition Value (IC50/Ki) | Reference |

|---|---|---|---|

| N,1-diphenyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide (10) | AChE | Ki = 19.88 ± 3.06 µM | mdpi.com |

| 1-phenyl-3-(thiophen-2-yl)-1H-pyrazole-5-ylmethanone (8) | BChE | Ki = 13.72 ± 1.12 µM | mdpi.com |

| 2-furyl(4-{4-[(3,5-dimethyl-1-piperidinyl)sulfonyl]benzyl}-1-piperazinyl)methanone (5h) | AChE | IC50 = 2.91 ± 0.001 µM | nih.gov |

| BChE | IC50 = 4.35 ± 0.004 µM | ||

| Benzothiazole–piperazine hybrid (12) | AChE | IC50 = 2.31 µM | nih.gov |

| 2-(2-(4-(4-Methoxyphenyl)piperazin-1-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide (IIId) | AChE | 60% Inhibition | researchgate.net |

Monoamine Oxidase-B (MAO-B) Inhibition:

The monoamine oxidase (MAO) enzymes, particularly MAO-B, are key targets in the treatment of Parkinson's disease. A series of benzo[b]thiophen-3-ol derivatives were synthesized and evaluated as potential human MAO (hMAO) inhibitors. animbiosci.org Among these, (3-Hydroxybenzo[b]thiophen-2-yl)(thiophen-3-yl)methanone (PM18 ) was identified as a highly potent and selective inhibitor of hMAO-B, with an IC50 value of 0.015 µM. animbiosci.orgnih.gov This compound exhibited a high selectivity index (SI > 666) for MAO-B over MAO-A. nih.gov

| Compound Name | Target Enzyme | Inhibition Value (IC50) | Selectivity Index (SI) for MAO-B | Reference |

|---|---|---|---|---|

| (3-Hydroxybenzo[b]thiophen-2-yl)(thiophen-3-yl)methanone (PM18) | hMAO-A | > 10 µM | > 666 | animbiosci.orgnih.gov |

| hMAO-B | 0.015 µM |

Receptor Binding Profiling and Selectivity Studies (e.g., Serotonin (B10506) Receptors, Dopamine (B1211576) Receptors)

The arylpiperazine moiety is a well-established pharmacophore for targeting G protein-coupled receptors (GPCRs), particularly serotonin and dopamine receptors, which are crucial in the pathophysiology of various central nervous system disorders.

Dopamine Receptor Binding:

Analogues featuring the N-phenylpiperazine scaffold linked to a thiophene-containing moiety have been evaluated for their binding affinities at dopamine D2 and D3 receptor subtypes. A study on substituted N-phenylpiperazine analogues with a 4-(thiophen-3-yl)benzamide (B12553508) portion revealed high-affinity binding to the D3 receptor. nih.gov For instance, compounds within the 4-thiophene-3-yl-benzamide N-phenylpiperazines series exhibited Ki values ranging from 1.4 to 43 nM for the D3 receptor, with D3 versus D2 receptor binding selectivity ranging from 67 to 1831-fold. nih.gov

In another series of heterocyclic analogues, a benzo[b]thiophene derivative (10i ) linked to a piperazine moiety showed high affinity for both D2 and D3 receptors. Specifically, enantiomers of a related compound, (-)-10e , displayed Ki values of 47.5 nM for D2 and 0.57 nM for D3 receptors, highlighting significant selectivity for the D3 subtype.

Serotonin Receptor Binding:

The arylpiperazine structure is a key element in many ligands targeting serotonin receptors. Structure-affinity relationship studies of 1-(2-methoxyphenyl)piperazine (B120316) analogues have identified compounds with high affinity for the 5-HT1A receptor. For example, 4-[4-(1-Adamantanecarboxamido)butyl]-1-(2-methoxyphenyl)piperazine (2j ) was found to bind to 5-HT1A sites with a high affinity of Ki = 0.4 nM. Another study synthesized N-(3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.13,7]decan-1-amine fumarate (B1241708) (8 ), which proved to be a highly selective ligand for the 5-HT1A receptor with a binding constant (Ki) of 1.2 nM.

Furthermore, investigations into arylpiperazine derivatives have shown varied affinities for different serotonin receptor subtypes. For the 5-HT1A receptor, the length of the spacer between the piperazine and a terminal fragment significantly influences affinity, with some compounds showing Ki values below 17.6 nM. For 5-HT2A receptors, the nature of the aromatic system linked to the piperazine has a high influence on affinity.

| Compound Class/Name | Target Receptor | Binding Affinity (Ki) | Selectivity (D2/D3 or vs. α1) | Reference |

|---|---|---|---|---|

| 4-Thiophene-3-yl-benzamide N-phenylpiperazines | Dopamine D3 | 1.4–43 nM | 67–1831 fold (D3 vs D2) | nih.gov |

| Benzo[b]thiophene derivative (-)-10e | Dopamine D2 | 47.5 nM | ~83 fold (D3 vs D2) | |

| Dopamine D3 | 0.57 nM | |||

| 4-[4-(1-Adamantanecarboxamido)butyl]-1-(2-methoxyphenyl)piperazine (2j) | Serotonin 5-HT1A | 0.4 nM | 160-fold (vs. α1-adrenergic) | |

| N-(3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.13,7]decan-1-amine fumarate (8) | Serotonin 5-HT1A | 1.2 nM | High |

Antimicrobial Activities of Piperazine-Thiophene Methanone (B1245722) Derivatives

The combination of piperazine and thiophene rings has been explored for the development of new antimicrobial agents to combat the challenge of drug-resistant pathogens.

Antibacterial Efficacy

Various derivatives incorporating the piperazine-thiophene scaffold have demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. In a study of trimethoxyphenyl piperazine derivatives, several compounds showed moderate antibacterial activity. Specifically, (3-chlorobenzo[b]thiophen-2-yl)(4-(3,4,5-trimethoxybenzoyl)piperazin-1-yl)methanone (3b ) was among those noted for its moderate effects.

Another study investigating a series of piperazine derivatives bearing N,N′-bis(1,3,4-thiadiazole) moieties found significant activity, particularly against Gram-negative strains. For example, compound 6c exhibited the highest antibacterial activity against E. coli, with a Minimum Inhibitory Concentration (MIC) of 8 μg/mL. The same study found that compounds 4 , 6c , and 6d were highly active against S. aureus with an MIC of 16 μg/mL.

Research on novel thiophene derivatives has also identified compounds with potent activity against drug-resistant bacteria. Thiophene derivatives 4 , 5 , and 8 showed strong antibacterial activity against colistin-resistant A. baumannii (MIC50 of 16, 16, and 32 mg/L, respectively) and colistin-resistant E. coli (MIC50 of 8, 32, and 32 mg/L, respectively).

| Compound Class/Name | Bacterial Strain | Activity (MIC/MIC50) | Reference |

|---|---|---|---|

| Piperazine N,N′-bis(1,3,4-thiadiazole) (6c) | E. coli | 8 μg/mL | |

| Piperazine N,N′-bis(1,3,4-thiadiazole) (4, 6c, 6d) | S. aureus | 16 μg/mL | |

| Thiophene derivatives (4, 5, 8) | Colistin-Resistant A. baumannii | 16–32 mg/L | |

| Colistin-Resistant E. coli | 8–32 mg/L | ||

| (3-chlorobenzo[b]thiophen-2-yl)(4-(3,4,5-trimethoxybenzoyl)piperazin-1-yl)methanone (3b) | Various bacteria | Moderate Activity |

Antifungal Efficacy

Analogues of this compound have also been evaluated for their efficacy against various fungal pathogens. A series of trimethoxyphenyl piperazine derivatives were tested for antifungal activity, with compounds 3d , 3e , and 3f showing good antifungal effects.

In a study of new Mannich bases with a piperazine moiety, all synthesized derivatives showed significant fungistatic activity against Candida parapsilosis. Compounds 8 and 9 were particularly potent, with MIC values of 0.49 and 0.98 µg/mL, respectively. Other compounds in the series (5-7 ) displayed MICs of 62.5 µg/mL against the same strain.

| Compound Class/Name | Fungal Strain | Activity (MIC) | Reference |

|---|---|---|---|

| Trimethoxyphenyl piperazine derivatives (3d, 3e, 3f) | Various fungi | Good Activity | |

| Piperazine Mannich base (8) | Candida parapsilosis | 0.49 µg/mL | |

| Piperazine Mannich base (9) | 0.98 µg/mL | ||

| Piperazine Mannich bases (5-7) | 62.5 µg/mL |

Antioxidant Properties of Piperazine-Thiophene Methanone Derivatives

The piperazine and thiophene nuclei are present in various molecules that exhibit antioxidant properties, which are crucial for combating oxidative stress implicated in numerous diseases.

A review of piperazine-containing compounds highlights that the piperazine ring, when coupled with various heterocyclic systems, can lead to molecules with good antioxidant activity. animbiosci.org Studies on newly synthesized tetrahydrobenzo[b]thiophene derivatives have identified several compounds with significant antioxidant potential. The total antioxidant capacity (TAC) of these compounds was evaluated using the phosphomolybdenum method. Compounds 1 , 16 , and 17 from this series demonstrated high antioxidant properties, comparable to the standard, ascorbic acid. This activity was suggested to be related to the presence of free amino and NH groups in their structures.

While direct antioxidant data for this compound itself is limited, the antioxidant potential of its constituent scaffolds is well-documented. For instance, piperine, an alkaloid containing a piperidine (B6355638) ring (structurally related to piperazine), has shown antioxidant activity in ABTS and FRAP assays, though it was weak in the DPPH assay. researchgate.net The antioxidant activity of piperazine derivatives is often evaluated using standard assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays, with results typically reported as IC50 values. animbiosci.org

| Compound Class/Name | Assay Method | Observed Activity | Reference |

|---|---|---|---|

| Tetrahydrobenzo[b]thiophene derivatives (1, 16, 17) | Total Antioxidant Capacity (Phosphomolybdenum) | High, comparable to ascorbic acid | |

| Molecular Docking (Keap1 protein) | Good binding affinity | ||

| Piperazine-coupled heterocyclic compounds | DPPH, ABTS, FRAP | Good antioxidant activity reported in review | animbiosci.org |

| Isolated Piperine | ABTS | IC50 = 4.35 ± 0.004 mg/mL | researchgate.net |

| DPPH | No significant activity |

In Vitro Metabolic Stability and Biotransformation

A study on the microsomal clearance of piperazin-1-ylpyridazines, which share the aryl-piperazine-carbonyl core, found that some analogues were rapidly metabolized in mouse and human liver microsomes, with half-lives (t1/2) as short as 2-3 minutes. However, structural modifications, such as fluorine-blocking and replacing the piperazine with a strained ring system, could dramatically improve metabolic stability, increasing the half-life to over 100 minutes.

The thiophene ring is also susceptible to CYP450-mediated oxidation. Thiophene-containing drugs can be metabolized via S-oxidation and epoxidation pathways, which can sometimes lead to the formation of reactive metabolites. For example, the anticancer drug OSI-930, which contains a thiophene moiety, is oxidized by CYP3A4 and CYP2D6 to a reactive sulfoxide (B87167) intermediate.

Understanding the biotransformation of piperazine and thiophene scaffolds is essential for predicting drug-drug interactions and optimizing the metabolic stability of new drug candidates. Phase I metabolism, primarily driven by CYP450 enzymes, involves oxidation, reduction, and hydrolysis, while Phase II involves conjugation reactions.

| Compound Class | Assay System | Key Findings | Reference |

|---|---|---|---|

| Piperazin-1-ylpyridazines (Analogue 1) | Mouse/Human Liver Microsomes | Rapid metabolism (t1/2 ≈ 2-3 min) | |

| Piperazin-1-ylpyridazines (Analogue 29) | Mouse/Human Liver Microsomes | High stability (t1/2 > 100 min) after structural modification | |

| General Piperazine Derivatives | In Vitro Microsomal Assays | Metabolism primarily by CYP2D6, CYP1A2, and CYP3A4 | nih.gov |

| Thiophene-containing Drugs | CYP450 Enzymes | Metabolism via S-oxidation and epoxidation, can form reactive metabolites |

Structure Activity Relationship Sar Elucidation for Piperazin 1 Yl Thiophen 3 Yl Methanone Analogues

Systematic Modifications on the Piperazine (B1678402) Moiety

The piperazine ring is a common motif in numerous pharmaceuticals, offering a versatile scaffold for structural modifications that can fine-tune the pharmacokinetic and pharmacodynamic properties of a molecule. nih.gov In the context of piperazin-1-yl(thiophen-3-yl)methanone analogues, alterations to both the N-substituent and the piperazine ring itself have been explored to delineate their impact on activity.

Impact of N-Substitution Patterns

The substituent at the N4-position of the piperazine ring plays a crucial role in the interaction of these analogues with their biological targets. Studies on various arylpiperazine derivatives have shown that the nature of this substituent can significantly modulate potency and selectivity. nih.gov

For instance, in a series of arylpiperazines designed as 5-HT1A receptor agonists, the introduction of bulky, benzofused rings, such as a naphthyl group, at the N4-position led to high affinity. nih.gov Specifically, (S)-2-[[4-(naphth-1-yl)piperazin-1-yl]methyl]-1,4-dioxoperhydropyrrolo[1,2-a]pyrazine demonstrated a Ki of 4.1 nM for the 5-HT1A receptor. nih.gov This suggests that for certain targets, a larger, lipophilic substituent on the piperazine nitrogen is favorable for binding.

In other classes of compounds, the electronic properties of the N-aryl substituent have been shown to be critical. For example, in a series of anti-inflammatory ferrocenyl(piperazine-1-yl)methanone-based carboxamides, specific substitutions on the N-aryl ring were key to potent inhibition of nitric oxide production. nih.gov While direct SAR data for N-substituted this compound is limited in the public domain, these related studies underscore the importance of systematic exploration of N-substituents, including alkyl, benzyl, and variously substituted aryl groups, to optimize biological activity.

Table 1: Impact of N-Substitution on Piperazine Moiety

| Base Scaffold | N-Substituent | Biological Target/Activity | Key Finding | Reference |

|---|---|---|---|---|

| Arylpiperazine | Naphth-1-yl | 5-HT1A Receptor | Bulky, lipophilic groups enhance affinity. | nih.gov |

Influence of Piperazine Ring Substitution

While N-substitution is a common strategy, direct substitution on the carbon atoms of the piperazine ring is a less explored avenue for modifying the activity of these analogues. nih.govmdpi.com The introduction of substituents on the piperazine ring can alter the conformation of the molecule, introduce chiral centers, and provide additional points of interaction with a biological target.

The synthesis of C-substituted piperazines is often more complex than N-substitution, which may contribute to the limited availability of SAR data in this area. mdpi.com However, the potential benefits of such modifications, including improved potency, selectivity, and metabolic stability, make it an important area for future investigation. Analysis of FDA-approved drugs containing a piperazine moiety reveals that while N-substitution is prevalent, a smaller number of more structurally complex molecules feature C-atom substitutions, often as part of a larger polycyclic system. nih.gov This highlights the potential for discovering novel biological activities through the exploration of this underexplored chemical space. mdpi.com

Modulations of the Thiophene (B33073) Ring System

The thiophene ring serves as a crucial pharmacophore in this class of compounds, and its modification offers another avenue for optimizing biological activity. nih.gov Both the position of the piperazinyl-methanone substituent on the thiophene ring and the introduction of other substituents can have a profound effect.

Positional Isomerism and Substituent Effects on Thiophene

Furthermore, the introduction of substituents onto the thiophene ring can modulate the electronic properties and steric profile of the molecule. The reactivity of the thiophene ring towards electrophilic aromatic substitution allows for the introduction of a variety of functional groups. nih.gov The nature and position of these substituents can influence binding affinity and other pharmacological parameters.

Bioisosteric Replacements of the Thiophene Ring

Bioisosteric replacement is a common strategy in drug design to improve potency, selectivity, or pharmacokinetic properties. The thiophene ring is often considered a bioisostere of the phenyl ring. nih.gov In a study on potent GluN2B selective NMDA receptor antagonists, the bioisosteric replacement of benzene (B151609) and substituted benzene rings with a thiophene ring was well tolerated by the receptor. rsc.org

In another example, the investigation of heterocyclic P2Y14 receptor antagonists explored the replacement of a phenyl ring with other groups. While a direct thiophene-for-phenyl swap was not the focus, the study highlighted how different heterocyclic rings could be used to modulate activity. nih.gov For instance, a benzo[b]thiophene derivative in a different series of compounds exhibited high affinity for D2 and D3 receptors, demonstrating the utility of thiophene-containing bioisosteres. nih.gov The exploration of other five-membered heterocyclic rings, such as furan, pyrrole, or thiazole, as replacements for the thiophene ring in this compound analogues could lead to the discovery of compounds with novel or improved biological profiles.

Table 2: Bioisosteric Replacements of Aromatic Rings

| Original Scaffold | Bioisosteric Replacement | Biological Target | Outcome | Reference |

|---|---|---|---|---|

| Benzene/Substituted Benzene | Thiophene | GluN2B NMDA Receptor | Well tolerated, maintained or improved affinity. | rsc.org |

| Phenyl | Benzo[b]thiophene | D2/D3 Receptors | High affinity observed. | nih.gov |

Impact of Carbonyl Bridge Modifications

The carbonyl group linking the piperazine and thiophene moieties serves as a key structural element. While it is a common linker in many biologically active compounds, specific studies on the systematic modification of this carbonyl bridge in this compound analogues are not extensively reported in the literature.

Potential modifications to the carbonyl bridge could include its replacement with other functional groups, such as a methylene (B1212753) group (to increase flexibility), a sulfonyl group, or its incorporation into a larger heterocyclic ring to create a more rigid structure. Such changes would significantly alter the geometry and electronic properties of the molecule, potentially leading to altered biological activity and selectivity profiles. The lack of specific SAR data for carbonyl bridge modifications in this particular scaffold represents a gap in the current understanding and an opportunity for future research.

Alterations to the Methanone (B1245722) Linker

The methanone (or ketone) group serves as a critical linker between the thiophene and piperazine moieties. Its electronic properties and hydrogen bonding capability can significantly influence receptor affinity and selectivity. Modifications to this linker, including its replacement with bioisosteres, can lead to substantial changes in biological activity.

Bioisosteric replacement is a common strategy in medicinal chemistry to modulate the physicochemical properties of a lead compound while retaining its biological activity. In the context of the methanone linker, several replacements can be considered. For instance, replacing the carbonyl group (C=O) with a thiocarbonyl group (C=S) would alter the hydrogen bond acceptor strength and the geometry of the linker. Similarly, reduction of the ketone to a methylene group (-CH2-) would remove the polar carbonyl, increasing lipophilicity and removing a key interaction point, which could drastically affect activity.

Another approach is the introduction of groups that alter the electronic nature of the carbonyl, such as α-substitution with electron-withdrawing or electron-donating groups. These modifications can impact the reactivity and interaction of the carbonyl with its biological target.

While direct studies on this compound are limited, research on related structures provides valuable insights. For example, in a series of 2-amino-3-aroyl-4-[(4-arylpiperazin-1-yl)methyl]thiophenes, the aroyl group (a ketone) was found to be a key feature for their activity as allosteric enhancers of the A₁ adenosine (B11128) receptor. nih.gov This suggests that the carbonyl moiety is likely crucial for the biological activity of such compounds.

The following table summarizes potential bioisosteric replacements for the methanone linker and their predicted impact on the molecule's properties.

| Original Group | Bioisosteric Replacement | Predicted Change in Properties | Potential Impact on Activity |

| Methanone (C=O) | Methylene (-CH2-) | Increased lipophilicity, loss of H-bond acceptor | Likely significant decrease in activity if H-bonding is critical |

| Methanone (C=O) | Thioketone (C=S) | Altered polarity and geometry, weaker H-bond acceptor | Modulation of activity, potentially altered selectivity |

| Methanone (C=O) | Oxime (=N-OH) | Introduction of H-bond donor/acceptor, potential for E/Z isomerism | Potential for new interactions with the target, may alter binding mode |

| Methanone (C=O) | Amide (-C(O)NH-) | Introduction of H-bond donor, increased rigidity | Could enhance affinity if an H-bond donor is favored in the binding pocket |

Conformational Constraints Imposed by the Bridge

The inherent flexibility of the piperazine ring allows it to adopt multiple conformations, typically chair and boat forms. This flexibility can be entropically unfavorable for receptor binding, as the molecule must adopt a specific, "bioactive" conformation to interact effectively with its target. Introducing conformational constraints, for example by incorporating a bridge into the piperazine ring, can lock the ring into a more rigid conformation that may more closely resemble the bioactive conformation.

This strategy can lead to a significant increase in binding affinity due to a more favorable entropy of binding. Furthermore, a conformationally restricted analogue can provide valuable information about the three-dimensional shape of the receptor's binding pocket.

Several types of bridged piperazine systems can be envisioned, such as those containing an ethylene (B1197577) or propylene (B89431) bridge to form bicyclic structures. The size and nature of the bridge will dictate the resulting geometry of the piperazine ring.

Studies on other classes of piperazine-containing compounds have demonstrated the utility of this approach. For instance, the introduction of a bridge in piperazine-based antagonists can lead to enhanced potency and selectivity. The rigid structure of the resulting analogue can also improve metabolic stability and other pharmacokinetic properties.

The table below outlines some potential bridged analogues of this compound and the conformational effects of these modifications.

| Bridging Strategy | Resulting Bicyclic System | Predicted Conformational Effect | Potential Impact on Activity |

| Ethylene bridge | e.g., 2,5-diazabicyclo[2.2.1]heptane | Locks piperazine in a boat-like conformation | May increase or decrease affinity depending on the preferred binding conformation |

| Propylene bridge | e.g., 2,6-diazabicyclo[3.2.1]octane | Constrains the ring in a specific chair or twisted conformation | Can lead to higher affinity if the constrained conformation matches the bioactive one |

| Methylene bridge | e.g., 2,5-diazabicyclo[2.1.1]hexane | Introduces significant ring strain, forcing a highly rigid structure | High risk of disrupting binding, but could yield highly potent compounds if the geometry is optimal |

Lead Optimization Strategies in Piperazine Thiophene Methanone Scaffold Research

Rational Design and Derivatization Strategies

Rational drug design for the piperazine-thiophene methanone (B1245722) scaffold is heavily guided by SAR studies, which systematically alter the chemical structure to map the relationship between specific molecular features and biological activity. nih.govnih.govrsc.org This approach allows for the targeted modification of the core scaffold to improve its interaction with biological targets.

A key focus of derivatization has been the aryl group attached to the distal nitrogen of the piperazine (B1678402) ring. Studies on related scaffolds, such as 2-amino-3-aroyl-4-[(4-arylpiperazin-1-yl)methyl]thiophenes, have demonstrated that the nature and position of substituents on this phenyl ring significantly influence biological activity. nih.gov For instance, the introduction of electron-withdrawing groups has been shown to be a pivotal strategy. Research has identified that derivatives featuring 3,4-difluoro, 3-chloro-4-fluoro, and 4-trifluoromethoxy substitutions on the phenylpiperazine moiety are among the most active in both binding and functional assays. nih.gov This highlights a rational approach where specific electronic and steric properties are engineered to optimize the molecule's performance.

This table summarizes structure-activity relationship (SAR) data for derivatives of a piperazine-thiophene scaffold, showing that specific electron-withdrawing substitutions on the terminal phenyl ring enhance biological activity. Data sourced from a study on allosteric enhancers at the A₁ adenosine (B11128) receptor. nih.gov

Molecular hybridization involves combining distinct pharmacophores from two or more different drugs into a single molecule to create a new chemical entity with a dual or enhanced mode of action. mdpi.com For the piperazin-1-yl(thiophen-3-yl)methanone core, this could mean linking it to another biologically active moiety. For example, a hybridization approach was used to develop dual FXR/PPARδ agonists by combining elements of known agonists for each target, linked through a piperazine-containing scaffold. nih.gov This strategy leverages the established activities of known pharmacophores to create novel therapeutics.

Fragment-Based Drug Design (FBDD) offers an alternative path to lead discovery and optimization. nih.gov This approach begins by screening libraries of small, low-molecular-weight compounds ("fragments") for weak but efficient binding to a biological target. astx.com Once a fragment hit is identified, it can be "grown" or linked with other fragments to produce a more potent lead compound.

For the piperazine-thiophene methanone scaffold, FBDD could be applied by considering the core structure's constituent parts as fragments. For instance, a thiophene (B33073) fragment could be identified in a primary screen, which is then elaborated by adding the piperazine-methanone portion to enhance affinity and modulate physicochemical properties. Conversely, a piperazine-containing fragment might serve as a starting point, with subsequent optimization involving the addition of the thiophene-methanone moiety to achieve the desired biological effect. nih.gov This method allows for a more efficient exploration of chemical space and often leads to lead compounds with superior ligand efficiency. astx.com

Exploration of Diverse Derivatization Approaches

Lead optimization is fundamentally driven by the synthesis and evaluation of a diverse array of derivatives to build a comprehensive understanding of the SAR. nih.gov For the piperazine-thiophene methanone scaffold, this involves systematic modifications at multiple positions, including the thiophene ring, the piperazine ring, and any appended aryl groups. The aim is to fine-tune the molecule's properties, such as potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion) characteristics. nih.gov

As noted previously, modifying the substituents on the aryl ring of the piperazine moiety is a fruitful approach. The position and electronic nature of these substituents are critical. Studies have shown that while para-position substitutions are common, exploring meta and ortho positions can lead to compounds with improved activity profiles. nih.gov The systematic synthesis of analogs with single and multiple substitutions, such as chloro, fluoro, and methoxy (B1213986) groups, allows researchers to map the electronic and steric requirements of the target's binding pocket. nih.govnih.gov

A powerful derivatization strategy involves incorporating additional heterocyclic rings into the piperazine-thiophene methanone structure. This can introduce new interaction points with the target protein, alter the molecule's physicochemical properties, and explore new chemical space. rsc.orgmdpi.com

Commonly explored additions include five- and six-membered heterocycles known for their prevalence in medicinal chemistry, such as:

Triazoles: The 1,2,4-triazole (B32235) ring has been successfully incorporated into thiophene-based structures and piperazine-containing compounds to generate molecules with significant biological activities. mdpi.comnih.govxisdxjxsu.asia This can be achieved by reacting a thiophene carbohydrazide (B1668358) intermediate to form the triazole ring, which can then be further functionalized. mdpi.comnih.gov

Pyridazines: In some lead optimization campaigns, a pyridazine (B1198779) core has been linked to an aryl-sulfonyl piperazine moiety, creating novel CNS-penetrant antagonists. nih.gov

Fused Systems: Another approach is to create more complex, fused heterocyclic systems. For example, methods have been developed for synthesizing thiophene-fused 1,10-phenanthrolines thieme.de or creating triazole-fused ketopiperazines, which offer a rigid scaffold with multiple points for diversification. ibmmpeptide.com

These strategies expand the structural diversity of the chemical series, often leading to improved target affinity and selectivity.

The inherent flexibility of the piperazine ring can make it challenging to determine the precise conformation required for optimal binding. To address this, medicinal chemists develop rigid analogues where the conformational freedom is restricted. By "locking" the molecule into specific shapes, researchers can better understand the spatial arrangement of the key functional groups—the pharmacophore—necessary for biological activity.

Bioisosteric replacement of the flexible piperazine ring with more constrained structures is a common tactic. nih.govenamine.net Examples of such replacements include:

Bridged systems like 2,5-diazabicyclo[2.2.1]heptane. nih.gov

Spirocyclic diamines. nih.govtcichemicals.com

Fused ring systems like octahydropyrrolo[3,4-b]pyrrole. nih.gov

Synthesizing and testing these rigid analogues helps to define the optimal geometry for receptor interaction. While this strategy can sometimes lead to a loss in affinity if the constrained conformation is not ideal, it provides invaluable information for pharmacophore modeling and the future design of more potent compounds. nih.gov

Computational Approaches in Lead Optimization

Computational chemistry plays a vital role in modern lead optimization, accelerating the design-synthesize-test cycle. nih.gov For the piperazine-thiophene methanone scaffold, a range of in silico techniques are employed to predict compound properties and guide synthetic efforts.

Molecular Docking is used to predict the preferred binding mode of a ligand within the active site of a target protein. bohrium.com Studies on piperazine-thiophene hybrids and related derivatives have used docking to visualize interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. bohrium.comnih.govresearchgate.net This information helps rationalize observed SAR and allows for the structure-based design of new analogues with improved binding affinity. nih.govrsc.org

Quantitative Structure-Activity Relationship (QSAR) studies establish a mathematical correlation between the chemical properties of a series of compounds and their biological activities. For piperazine and thiophene derivatives, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) have been used. nih.govmdpi.comijprajournal.com These models generate contour maps that indicate where steric bulk, positive or negative electrostatic potential, and other properties are favorable or unfavorable for activity, thereby guiding the design of more potent molecules. mdpi.com

Density Functional Theory (DFT) calculations provide insights into the structural and electronic properties of individual molecules. For the related compound 1-(piperazin-1-yl)-2-(thiophen-2-yl)ethan-1-one (B2458286), DFT was used to analyze its molecular geometry, frontier molecular orbitals, and reactivity parameters, suggesting its potential for biological activity based on its electronic characteristics. bohrium.com These computational tools are indispensable for prioritizing which derivatives to synthesize, saving time and resources in the lead optimization process.

Virtual Screening and Library Design

Virtual screening and the subsequent design of focused compound libraries are foundational strategies in the lead optimization of the piperazine-thiophene methanone scaffold. These computational methods allow for the rapid in silico evaluation of large numbers of virtual compounds, prioritizing those with the highest predicted affinity for a biological target before committing to chemical synthesis.

Molecular docking is a primary tool used in this context. It simulates the interaction between a ligand (the potential drug molecule) and the binding site of a target protein. For instance, in the development of novel anticancer agents, molecular docking studies were performed on a series of asymmetrical piperazine-tethered trisubstituted thiophene-3-carboxamide (B1338676) selenide (B1212193) derivatives. nih.gov These studies aimed to elucidate the binding modes of the compounds within the ATP-binding pocket of the Epidermal Growth Factor Receptor (EGFR) kinase, a key target in cancer therapy. nih.gov The insights gained from these simulations help rationalize the observed biological activities and guide the design of new analogs with improved interactions with key amino acid residues in the target's active site. nih.gov

Similarly, computational and molecular docking approaches were used to investigate 1-(piperazin-1-yl)-2-(thiophen-2-yl)ethan-1-one as a potential inhibitor of the human SGLT2-MAP17 protein complex, a target for type 2 diabetes. bohrium.com The study identified favorable binding with a significant binding energy, suggesting the compound could serve as a promising lead for SGLT2 inhibition. bohrium.com

The design of a compound library involves systematically modifying the lead structure at various positions. For the piperazine-thiophene scaffold, this could involve:

Substitution on the piperazine ring: Introducing different chemical groups to the second nitrogen of the piperazine ring to explore new interactions within the binding pocket.

Modification of the thiophene ring: Adding substituents to the thiophene ring to modulate electronic properties and steric interactions.

Varying the linker: While the methanone group is the core linker, its conformation and electronic nature can be influenced by adjacent groups.

The findings from these screening and design efforts are often tabulated to establish clear structure-activity relationships (SAR), as demonstrated in the research targeting VEGFR-2 kinase with piperazine-chalcone hybrids. researchgate.net

Table 1: Molecular Docking Results of Thiophene-Piperazine Derivatives Targeting EGFR Kinase

| Compound | Target Cancer Cell Line | In-vitro Cytotoxicity IC₅₀ (µM) | EGFR Kinase Inhibition IC₅₀ (nM) |

| 17i | HCT116 | 4.82 ± 0.80 | - |

| 18i | A549 | 1.43 ± 0.08 | 42.3 |

This table is based on data from the synthesis and evaluation of piperazine-tethered thiophene-3-carboxamide selenides as antiproliferative agents. nih.gov

Predictive Modeling for Optimized Pharmacological Profiles

Predictive modeling employs computational tools to forecast the pharmacological properties of novel molecules, thereby optimizing their profiles before synthesis. This goes beyond simple binding affinity to include ADME (absorption, distribution, metabolism, and excretion) properties, selectivity, and potential for off-target effects.

Density Functional Theory (DFT) is one such method used to analyze the structural and electronic properties of lead compounds. A comprehensive computational study on 1-(piperazin-1-yl)-2-(thiophen-2-yl)ethan-1-one utilized DFT calculations to evaluate its molecular geometry, electronic descriptors (such as frontier molecular orbitals), and global reactivity parameters. bohrium.com This analysis suggested the compound has moderate chemical stability and high nucleophilicity, which are important indicators of its potential for biological activity. bohrium.com Such models can predict how structural modifications will influence the compound's stability and reactivity.

Structure-activity relationship (SAR) studies are crucial for building predictive models. In research on a series of 2-amino-3-aroyl-4-[(4-arylpiperazin-1-yl)methyl]thiophenes, systematic modifications were made to the phenyl ring attached to the piperazine moiety. nih.gov By introducing various substituents at different positions, researchers were able to establish a clear SAR, identifying that groups like 3,4-difluoro and 3-chloro-4-fluoro significantly enhanced allosteric activity at the A₁ adenosine receptor. nih.gov This empirical data is used to refine predictive models, enabling more accurate forecasts of the activity of yet-to-be-synthesized compounds.

Another lead optimization program focused on piperazinyl quinazolin-4-(3H)-one derivatives explored modifications at different positions of the scaffold. nih.gov This work revealed that small alkyl groups at one position and specific piperazin-1-yl-butyl groups at another were optimal for activity towards the α2δ-1 subunit of voltage-gated calcium channels. nih.gov The resulting data helps build a predictive understanding of the structural requirements for potency and selectivity, guiding future design efforts. nih.gov

Table 2: Computational Descriptors and Docking Results for a Thiophene-Piperazine Scaffold

| Compound | Method | Key Finding | Predicted Target |

| 1-(piperazin-1-yl)-2-(thiophen-2-yl)ethan-1-one | DFT (B3LYP/cc-pVDZ) | Moderate chemical stability, high nucleophilicity | SGLT2-MAP17 protein complex |

| 1-(piperazin-1-yl)-2-(thiophen-2-yl)ethan-1-one | Molecular Docking | Binding Energy: -6.93 kcal/mol | SGLT2-MAP17 protein complex |

This table is based on data from the computational investigation of 1-(piperazin-1-yl)-2-(thiophen-2-yl)ethan-1-one. bohrium.com

Future Research Trajectories and Unexplored Avenues

Development of Novel Synthetic Pathways for Underexplored Analogues

The exploration of the chemical space around Piperazin-1-yl(thiophen-3-yl)methanone is crucial for uncovering analogues with potentially enhanced biological activities. Future synthetic efforts are expected to move beyond simple modifications to develop more complex and functionally diverse derivatives.

One primary avenue of research will likely involve the development of novel synthetic routes to introduce a wide array of substituents on both the piperazine (B1678402) and thiophene (B33073) rings. For instance, multicomponent reactions (MCRs) could offer an efficient strategy for generating a library of analogues from simple starting materials in a single step. This approach could be used to introduce diverse functional groups onto the thiophene ring, which is known to be synthetically versatile. nih.gov

Furthermore, the functionalization of the piperazine N-4 position presents a straightforward yet powerful strategy for modulating the compound's properties. Future synthetic work could focus on coupling various carboxylic acids, sulfonyl chlorides, and other electrophiles to this position to explore a wide range of chemical functionalities. nih.gov The use of modern coupling reagents and catalytic methods will be instrumental in achieving these transformations efficiently and with high yields. researchgate.net

Another underexplored area is the synthesis of rigid or conformationally constrained analogues. Incorporating the piperazine ring into a bicyclic system or introducing bulky substituents could lock the molecule into specific conformations, which may lead to higher affinity and selectivity for biological targets. mdpi.com Such strategies have been successfully employed in the development of other piperazine-containing drugs.

Finally, the development of stereoselective synthetic pathways for chiral analogues of this compound could unlock new biological activities. The introduction of chiral centers on the piperazine or thiophene rings could lead to enantiomers with distinct pharmacological profiles.

Advanced Mechanistic Investigations at the Molecular Level

A deeper understanding of how this compound and its analogues interact with biological systems at the molecular level is essential for their rational design and development. Future research in this area will likely employ a combination of computational and experimental techniques.

Computational Modeling and Simulation: Molecular docking studies can be utilized to predict the binding modes of these compounds with various potential biological targets, such as G-protein coupled receptors (GPCRs), kinases, and enzymes. nih.govnih.gov For example, a computational investigation of the closely related compound 1-(piperazin-1-yl)-2-(thiophen-2-yl)ethan-1-one (B2458286) suggested its potential as an SGLT2 inhibitor, highlighting the utility of such in silico methods. These predictive models can help prioritize the synthesis of analogues with a higher likelihood of biological activity.

Target Identification and Validation: A crucial step will be to identify the specific molecular targets of this compound. This can be achieved through various experimental approaches, including affinity chromatography, chemical proteomics, and thermal shift assays. Once potential targets are identified, their biological relevance can be validated using techniques such as RNA interference (RNAi) or CRISPR-Cas9 gene editing.

Biophysical and Structural Studies: To gain a precise understanding of the binding interactions, biophysical techniques like surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) can be employed to quantify the binding affinity and thermodynamics. Furthermore, co-crystallization of the compounds with their target proteins followed by X-ray crystallography or cryo-electron microscopy (cryo-EM) can provide atomic-level details of the binding site, which is invaluable for structure-based drug design.

Application of this compound as Chemical Probes

The piperazine-thiophene scaffold can be adapted for use as chemical probes for studying biological processes and for diagnostic applications. The development of such probes is an exciting and largely unexplored avenue for this class of compounds.

Fluorescent Probes: By conjugating a fluorophore to the this compound scaffold, it may be possible to create fluorescent probes for cellular imaging. The piperazine moiety, in particular, has been successfully incorporated into fluorescent probes for detecting bioactive species and for imaging organelles within living cells. mdpi.comnih.gov For instance, a probe could be designed where the fluorescence is quenched until the molecule binds to its specific biological target, leading to a "turn-on" fluorescent signal. These probes could be used to visualize the localization and dynamics of their targets in real-time.

PET Imaging Agents: The piperazine-thiophene structure could also serve as a basis for the development of positron emission tomography (PET) imaging agents. By incorporating a positron-emitting isotope, such as carbon-11 (B1219553) or fluorine-18, into the molecule, it would be possible to non-invasively visualize and quantify the distribution of the target in vivo. Thiophene-based structures have been explored for the development of PET tracers for neurodegenerative diseases. nih.gov

Affinity-Based Probes: Analogues of this compound could be functionalized with reactive groups or photoaffinity labels to create probes for identifying and characterizing target proteins. These probes would covalently bind to their target upon activation, allowing for subsequent isolation and identification of the protein by mass spectrometry.

Addressing Challenges in the Medicinal Chemistry of Piperazine-Thiophene Scaffolds

While the combination of piperazine and thiophene offers significant potential, there are several challenges in the medicinal chemistry of this scaffold that need to be addressed in future research.

Structure-Activity Relationship (SAR) Studies: A systematic exploration of the SAR is necessary to understand how different structural modifications impact biological activity, selectivity, and pharmacokinetic properties. nih.govresearchgate.net Key questions to address include the optimal substitution patterns on the thiophene ring and the ideal functional groups to attach to the piperazine nitrogen. For example, studies on piperazinone-containing thieno[3,2-d]pyrimidine (B1254671) derivatives have shown that replacing a piperazine with a piperazinone can lead to increased potency and selectivity. nih.gov

Selectivity: A common challenge in drug discovery is achieving selectivity for the desired biological target over off-targets to minimize side effects. Future research will need to focus on designing analogues of this compound with high selectivity. This can be achieved through iterative cycles of design, synthesis, and biological testing, guided by computational modeling and structural biology data.

Pharmacokinetic Properties: Optimizing the absorption, distribution, metabolism, and excretion (ADME) properties of these compounds is crucial for their development as therapeutic agents. The piperazine moiety is often incorporated into drug candidates to improve their water solubility and oral bioavailability. nih.gov However, it can also be a site of metabolic instability. Future medicinal chemistry efforts will need to balance the desired biological activity with favorable pharmacokinetic profiles, potentially through the introduction of metabolic "soft spots" or "blocking" groups.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Piperazin-1-yl(thiophen-3-yl)methanone, and what characterization techniques are essential for validation?

- Methodological Answer :

- Synthesis : A common approach involves coupling thiophene-3-carboxylic acid derivatives with piperazine using coupling reagents like HOBt (Hydroxybenzotriazole) and TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) in anhydrous DMF or dichloromethane. For example, a similar compound (5-(4-(2-cyanophenyl)piperazin-1-yl)-N-(4-(thiophen-3-yl)phenyl)pentanamide) was synthesized via amide coupling and purified using normal-phase and reverse-phase chromatography .

- Characterization : Essential techniques include:

- NMR Spectroscopy : Confirm structural integrity (e.g., ¹H NMR in CDCl₃ for aromatic and aliphatic proton signals).

- HRMS (High-Resolution Mass Spectrometry) : Validate molecular weight (e.g., [M+H]⁺ or [M+Na]⁺ peaks with <5 ppm error) .

- Melting Point Analysis : Ensure purity and consistency (e.g., sharp melting ranges within 1–2°C) .

Q. What safety precautions are recommended when handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid dermal or ocular exposure.

- Ventilation : Use fume hoods during synthesis or handling to prevent inhalation of fine particulates .

- Waste Disposal : Segregate chemical waste according to institutional guidelines for piperazine derivatives, which may require neutralization before disposal .

Advanced Research Questions

Q. How can researchers design experiments to investigate the structure-activity relationships (SAR) of this compound derivatives?

- Methodological Answer :

- Functional Group Variation : Systematically modify substituents on the thiophene or piperazine moieties. For example, replace the thiophene with pyridine (as in SARS-CoV-2 Mpro inhibitors) to assess changes in target binding .

- Biological Assays : Use in vitro models (e.g., enzyme inhibition assays for proteases or receptors like TRPV4) to quantify activity. For instance, TRPV4 antagonists were evaluated using calcium flux assays in transfected HEK293 cells .

- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities and guide synthetic priorities .

Q. What strategies are effective in resolving contradictions between computational predictions and experimental biological activity data for this compound?

- Methodological Answer :

- Data Triangulation :

Re-evaluate Computational Parameters : Adjust force fields (e.g., AMBER vs. CHARMM) in molecular dynamics simulations to better match experimental conditions (e.g., solvent pH, temperature) .

Orthogonal Analytical Validation : Confirm compound purity via RP-HPLC (e.g., C18 column, 0.1% formic acid/acetonitrile gradient) and cross-validate with LC-HRMS to rule out impurities affecting activity .

Biological Replicates : Repeat assays with varying concentrations and cell lines to assess reproducibility (e.g., IC₅₀ shifts in TRPV4 inhibition assays) .

Q. How can researchers address discrepancies in reported toxicity profiles of this compound across studies?

- Methodological Answer :

- Dose-Response Analysis : Conduct in vivo toxicity studies (e.g., OECD Guideline 423) with escalating doses in rodent models to establish LD₅₀ and NOAEL (No Observed Adverse Effect Level).

- Metabolite Identification : Use UPLC-MS/MS to characterize metabolic pathways (e.g., hepatic CYP450-mediated oxidation) that may generate toxic intermediates .

- Comparative Studies : Benchmark against structurally similar compounds with well-documented toxicity (e.g., piperazine-based antipsychotics) to contextualize findings .

Q. What advanced techniques are suitable for studying the compound's interactions with biological targets like viral proteases or ion channels?

- Methodological Answer :

- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (e.g., KD, kon/koff rates) between the compound and immobilized SARS-CoV-2 Mpro .

- Cryo-EM or X-ray Crystallography : Resolve co-crystal structures (e.g., PDB ID 7L0D for Mpro inhibitors) to identify critical binding residues .

- Patch-Clamp Electrophysiology : Assess modulation of ion channels (e.g., TRPV4) in HEK293 cells expressing the channel of interest .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。